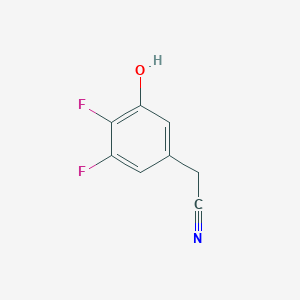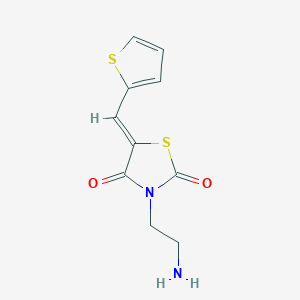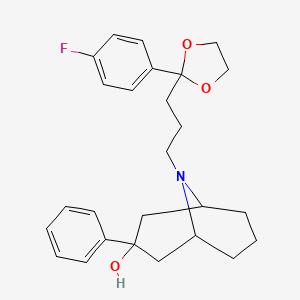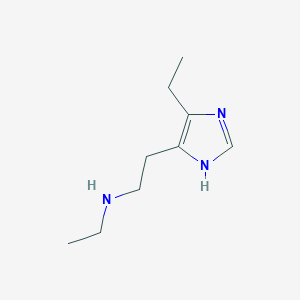
2-(3,4-Difluoro-5-hydroxyphenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Difluoro-5-hydroxyphenyl)acetonitrile is an organic compound characterized by the presence of fluorine atoms and a hydroxyl group on a phenyl ring, along with an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluoro-5-hydroxyphenyl)acetonitrile typically involves the introduction of fluorine atoms into the phenyl ring through electrophilic substitution reactions. One common method is the reaction of 3,4-difluorophenol with acetonitrile in the presence of a base such as sodium hydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective introduction of the acetonitrile group.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Difluoro-5-hydroxyphenyl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 2-(3,4-Difluoro-5-oxophenyl)acetonitrile.
Reduction: Formation of 2-(3,4-Difluoro-5-hydroxyphenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3,4-Difluoro-5-hydroxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 2-(3,4-Difluoro-5-hydroxyphenyl)acetonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The fluorine atoms can enhance the compound’s stability and bioavailability, making it a promising candidate for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,5-Difluoro-4-hydroxyphenyl)acetonitrile
- 3,5-Difluoro-2,4,6-triazidopyridine
- Fluorinated quinolines
Uniqueness
2-(3,4-Difluoro-5-hydroxyphenyl)acetonitrile stands out due to the specific positioning of the fluorine atoms and the hydroxyl group on the phenyl ring. This unique arrangement can lead to distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H5F2NO |
|---|---|
Poids moléculaire |
169.13 g/mol |
Nom IUPAC |
2-(3,4-difluoro-5-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H5F2NO/c9-6-3-5(1-2-11)4-7(12)8(6)10/h3-4,12H,1H2 |
Clé InChI |
FCBFQPVQYJPXKN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1O)F)F)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethan-1-one](/img/structure/B12820473.png)
![N-Ethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12820474.png)
![methyl N-[(1R)-2-[(4S)-2-[17-[2-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-1H-imidazol-5-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-6-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate](/img/structure/B12820489.png)

![3-Chlorobicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B12820511.png)
![2,6-Diazabicyclo[3.2.1]octane](/img/structure/B12820515.png)


![1-ethyl-1H-benzo[d]imidazol-2-yl acetate](/img/structure/B12820527.png)
![5-Nitro-1H-benzo[d]imidazol-6-amine](/img/structure/B12820541.png)
